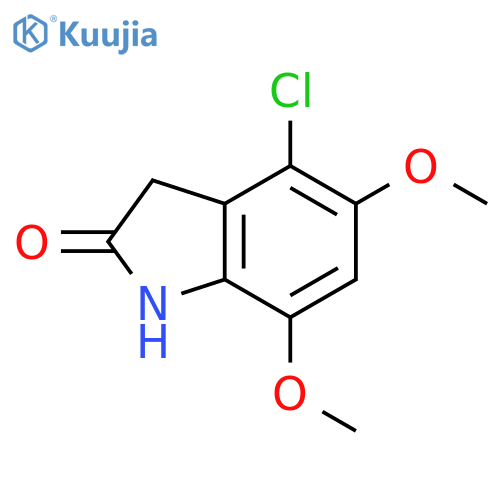Cas no 58605-09-7 (2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-)

58605-09-7 structure
商品名:2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-
CAS番号:58605-09-7
MF:C10H10ClNO3
メガワット:227.644301891327
CID:5262403
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-
- 4-Chloro-5,7-dimethoxyindolin-2-one
-
- インチ: 1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13)
- InChIKey: LSNBUFHDELVTSR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Cl)=C(OC)C=C2OC)CC1=O
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068268-5g |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 5g |
¥8925.0 | 2024-04-18 | |
| Ambeed | A1108190-5g |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 5g |
$1372.0 | 2023-03-17 | |
| Enamine | EN300-396808-2.5g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 2.5g |
$1034.0 | 2023-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-250mg |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 250mg |
¥3888.00 | 2024-05-07 | |
| Enamine | EN300-396808-0.25g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 0.25g |
$216.0 | 2023-06-03 | |
| Enamine | EN300-396808-0.5g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 0.5g |
$407.0 | 2023-06-03 | |
| Enamine | EN300-396808-1.0g |
4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
58605-09-7 | 95% | 1g |
$528.0 | 2023-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-500mg |
4-Chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 500mg |
¥7322.00 | 2024-05-07 | |
| A2B Chem LLC | AW17371-50mg |
4-chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 50mg |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AW17371-1g |
4-chloro-5,7-dimethoxyindolin-2-one |
58605-09-7 | 95% | 1g |
$591.00 | 2024-04-19 |
2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
58605-09-7 (2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58605-09-7)2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-

清らかである:99%
はかる:5g
価格 ($):1235.0